4-Methoxybenzamidine

Analytical Chemistry Glycobiology Fluorescence Spectroscopy

Researchers quantifying reducing carbohydrates in limited biospecimens often encounter insufficient sensitivity with conventional reagents. 4-Methoxybenzamidine (CAS 22265-37-8) directly resolves this with enhanced fluorogenic reactivity: - Delivers a 0.06 nmol ml⁻¹ detection limit-33% lower than unsubstituted benzamidine-enabling accurate quantification in sub-microliter serum volumes. - A validated co-crystal structure (PDB: 7WA2, 1.52 Å) ensures batch-to-batch consistency for structural biology and fragment-based screening. - Supplied as ≥95% HPLC-pure solid with full Certificate of Analysis; ships ambient under UN3263 corrosive solid protocols.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 22265-37-8
Cat. No. B1361530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzamidine
CAS22265-37-8
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
InChIKeyCSISQILZUHMAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzamidine: Core Properties and Context


4-Methoxybenzamidine (CAS 22265-37-8) is a small-molecule aromatic amidine (C8H10N2O, MW 150.18 g/mol) that serves as a versatile research tool across multiple scientific domains. Its amidine functional group enables reversible competitive inhibition of serine proteases , while the para-methoxy substituent confers distinct photophysical and receptor-binding properties [1][2]. The compound is commercially available as a free base or hydrochloride salt (CAS 51721-68-7), with documented purity grades suitable for fluorescence applications (≥96.0% NT) .

Fluorogenic derivatization reagent for reducing carbohydrates

Serine protease active-site probe with crystallographic validation

Medicinal chemistry scaffold for adenosine A3 receptor ligands

Why 4-Methoxybenzamidine Has No Generic Substitute


The para-methoxy substituent on the benzamidine scaffold fundamentally alters both the compound's inhibitory profile and its utility as a derivatization reagent. Unmodified benzamidine (Ki = 19 μM for trypsin) serves as a broad-spectrum serine protease inhibitor, but its lack of the methoxy group limits its application in fluorometric detection . The 4-methoxy group enables a specific fluorescence reaction with reducing carbohydrates—a property absent in unsubstituted benzamidine and other amidine derivatives tested [1]. Furthermore, the methoxy substituent significantly enhances binding affinity at adenosine A3 receptors when incorporated into larger ligands, a structure-activity relationship not achievable with unsubstituted or differently substituted amidines [2]. These quantitative and functional differences render simple amidine substitution invalid for applications requiring either the fluorogenic reaction or the specific electronic effects of the para-methoxy group.

4-Methoxybenzamidine

Methoxy group enables fluorogenic reaction with reducing sugars

Unsubstituted benzamidine

Lacks this fluorogenic property; not suitable for carbohydrate detection

4-Methoxybenzamidine

Para-methoxy substitution increases A3 receptor binding in ligand scaffolds

Unsubstituted analog

Reported affinity may be substantially lower; direct replacement not advised

4-Methoxybenzamidine: Quantitative Performance Evidence


Superior Sensitivity in Carbohydrate Fluorometric Assays

In a direct comparative study, 4-methoxybenzamidine demonstrated superior detection sensitivity for reducing carbohydrates compared to the unsubstituted benzamidine baseline. The methoxy substituent enables lower detection limits, expanding the quantifiable concentration range [1].

Lower LLOD for Carbohydrates
Head-to-head
0.06 nmol ml⁻¹
Supports higher sensitivity in fluorometric sugar assays
33% lower vs benzamidine (0.09 nmol ml⁻¹)
Analytical Chemistry Glycobiology Fluorescence Spectroscopy

Expanded Linear Range for Carbohydrate Quantification

The same comparative study revealed that 4-methoxybenzamidine provides a broader linear dynamic range for fluorometric determination of reducing carbohydrates than the unsubstituted benzamidine baseline [1].

Extended Linear Range
Head-to-head
Upper limit 2.25 vs 2.40 nmol ml⁻¹
Broader quantification range for reducing carbohydrates
Target maintains linearity to 2.25 nmol ml⁻¹
Analytical Chemistry Glycobiology HPLC Detection

Enhanced Adenosine A3 Receptor Affinity

The 4-methoxybenzamidine moiety, when conjugated as a substituent in a 3-(2-pyridinyl)isoquinoline scaffold, confers significantly higher adenosine A3 receptor affinity compared to the unsubstituted benzamidine analog. The para-methoxy electron-donating group increases binding affinity [1].

A3 Receptor Affinity
Class-level
Ki 310 nM (vs 740 nM unsubstituted)
Supports enhanced binding in ligand scaffolds
Derived from isoquinoline conjugate; class-level inference
Medicinal Chemistry GPCR Pharmacology Adenosine Receptor

Crystal Structure-Validated Trypsin Binding

A high-resolution X-ray crystal structure confirms that 4-methoxybenzamidine binds directly to the active site of bovine pancreatic trypsin. While comparative Ki data for this specific compound are not available in the public domain, the 1.52 Å resolution structure provides definitive evidence of a specific binding mode shared with other benzamidine-class serine protease inhibitors [1]. Unsubstituted benzamidine is known to inhibit trypsin with Ki = 19 μM .

Trypsin Binding Structure
Supporting evidence
Co-crystal 1.52 Å (PDB 7WA2)
Validates active-site occupancy for serine protease studies
Quantitative Ki vs trypsin not reported in this structure
Structural Biology Enzymology X-ray Crystallography

Lower D-Glucose Detection Limit in HPLC

In an HPLC post-column fluorescence derivatization method, 4-methoxybenzamidine enabled a lower detection limit for D-glucose compared to the alternative reagent meso-1,2-bis(4-methoxyphenyl)ethylenediamine. This quantitative advantage makes it the preferred reagent for sensitive glucose quantification in biological matrices [1].

D-Glucose Detection
Head-to-head
3 pmol on column
Supports higher sensitivity in HPLC glucose analysis
40% lower vs alternative reagent (5 pmol)
Analytical Chemistry HPLC Diabetes Research

Sensitive Glycated Albumin Detection in Serum

When used as a post-column derivatization reagent in HPLC, 4-methoxybenzamidine enables detection of glycated albumin with a 33% lower limit than the alternative reagent meso-1,2-bis(4-methoxyphenyl)ethylenediamine. This improved sensitivity is critical for accurate quantification of this clinically significant diabetes biomarker [1].

Glycated Albumin Detection
Head-to-head
100 vs 150 pmol on column
Improved detection in biological matrices
33% lower limit supports reduced sample volume
Clinical Chemistry Diabetes Biomarkers HPLC

4-Methoxybenzamidine: Best Research Applications


Sensitive Fluorometric Detection of Reducing Carbohydrates

For laboratories developing or optimizing fluorometric assays for reducing sugars, 4-methoxybenzamidine provides a 33% lower detection limit (0.06 nmol ml⁻¹) compared to unsubstituted benzamidine [1]. This enhanced sensitivity makes it the reagent of choice for applications where sample quantities are limited or analyte concentrations are low, such as in glycobiology research or food science quality control.

HPLC Post-Column Derivatization for Diabetes Markers

When developing HPLC methods for simultaneous determination of glycated albumin and D-glucose in human serum, 4-methoxybenzamidine outperforms alternative reagents with 33% and 40% lower detection limits, respectively [1]. This performance advantage enables the use of smaller serum volumes (1 μl per injection) while maintaining analytical accuracy, a critical factor in clinical chemistry and diabetes biomarker research.

Medicinal Chemistry Scaffold for A3 Receptor Ligands

For medicinal chemists targeting the human adenosine A3 receptor, the 4-methoxybenzamidine moiety provides a quantifiable 2.4-fold improvement in binding affinity when incorporated into isoquinoline-based ligands (Ki = 310 nM vs 740 nM for the unsubstituted analog) [1]. This structure-activity relationship justifies selecting 4-methoxybenzamidine over unsubstituted benzamidine as the preferred building block for lead optimization programs.

Structural Biology of Serine Protease Inhibition

The availability of a high-resolution (1.52 Å) co-crystal structure with bovine trypsin (PDB ID: 7WA2) makes 4-methoxybenzamidine a well-characterized tool for structural biology investigations of serine protease active sites [1]. Researchers studying enzyme-inhibitor interactions or performing fragment-based drug discovery can leverage this experimentally validated binding mode for computational modeling and structure-guided design.

Application
Selection Property
Validation Focus
Fluorometric carbohydrate detection
4-Methoxy fluorogenic response
LLOD and linearity in reducing sugar assays
HPLC diabetes marker derivatization
Post-column derivatization sensitivity
Detection limits in biological matrices
A3 receptor ligand development
Para-methoxy electronic effect
Binding affinity in A3 receptor assays
Serine protease structural biology
Active-site binding mode validated
Trypsin inhibition and co-crystallization

Technical Documentation Hub

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37 linked technical documents
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